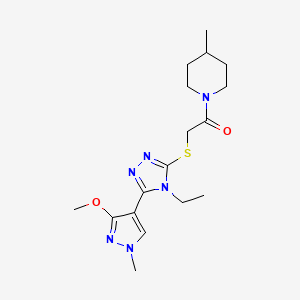

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Beschreibung

This compound features a 1,2,4-triazole core substituted with a thioether-linked ethanone moiety, a 3-methoxy-1-methylpyrazole group, and a 4-methylpiperidine ring. The 4-methylpiperidine group may enhance lipophilicity and membrane permeability compared to bulkier substituents .

Eigenschaften

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2S/c1-5-23-15(13-10-21(3)20-16(13)25-4)18-19-17(23)26-11-14(24)22-8-6-12(2)7-9-22/h10,12H,5-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYOCGSGQUGTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCC(CC2)C)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone (CAS Number: 1014053-28-1) is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound’s synthesis, structure, and biological activities, particularly its antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 372.4 g/mol. The structure features a triazole ring, a pyrazole moiety, and a thioether functional group, which are key to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.4 g/mol |

| CAS Number | 1014053-28-1 |

Antifungal Activity

Recent studies indicate that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The mechanism of action typically involves the inhibition of cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .

In vitro evaluations have shown that compounds similar to our target compound demonstrate varying degrees of antifungal activity against common pathogens like Candida and Aspergillus species. For instance, triazole derivatives have been classified based on their Minimum Inhibitory Concentration (MIC) values:

| Activity Classification | MIC Range (μg/mL) |

|---|---|

| Poor | ≥32 |

| Modest | 16–32 |

| Good | 4–8 |

| Excellent | 0.06–2 |

| Outstanding | <0.06 |

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Research has highlighted that triazole derivatives possess activity against various Gram-positive and Gram-negative bacteria. The presence of the thioether group in the structure may enhance its interaction with bacterial cell walls or membranes .

Anticancer Potential

The anticancer properties of triazole derivatives have been documented extensively. Studies involving related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms such as oxidative stress and cell cycle arrest. For example, certain triazole derivatives have demonstrated IC50 values in the micromolar range against different cancer cell lines including colon and breast cancer cells .

Case Studies

- Antifungal Efficacy : A study published in PubMed Central evaluated a series of 1,2,4-triazole derivatives for their antifungal activity against Candida albicans. The results indicated that several compounds exhibited potent antifungal effects with MIC values as low as 0.5 μg/mL .

- Antibacterial Activity : Another research article focused on the antibacterial properties of thiazole and triazole hybrids revealed that certain derivatives displayed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 16 μg/mL.

- Anticancer Studies : A recent investigation into the anticancer potential of triazole-thioether compounds found that one derivative had an IC50 value of 27.3 μM against T47D breast cancer cells, indicating promising therapeutic potential in oncology .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antifungal Activity

Research indicates that compounds containing triazole moieties exhibit potent antifungal properties. The triazole ring in this compound enhances its ability to inhibit fungal cell wall synthesis, making it a candidate for treating fungal infections such as candidiasis and aspergillosis. Studies have shown that derivatives of triazoles can effectively combat resistant strains of fungi .

2. Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disrupting bacterial cell membrane integrity or inhibiting essential bacterial enzymes. Preliminary data suggest that it could serve as a scaffold for developing new antibiotics .

3. Anticancer Potential

Investigations into the anticancer effects of this compound reveal promising results in inhibiting the proliferation of cancer cell lines. The presence of the pyrazole and triazole rings may contribute to its ability to induce apoptosis in cancer cells, making it a potential lead compound in cancer therapy .

Agricultural Applications

1. Pesticidal Activity

The compound's bioactive properties extend to agricultural applications, particularly as a pesticide or fungicide. Its efficacy against plant pathogens suggests potential use in crop protection strategies, particularly against fungal diseases affecting cereals and other crops .

Material Science

1. Development of Functional Materials

Due to its unique chemical structure, this compound can be utilized in the development of functional materials such as sensors or catalysts. The ability to modify the triazole and pyrazole functionalities allows for the design of materials with specific electronic or catalytic properties .

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida albicans. The results indicated an IC50 value lower than that of established antifungal agents, suggesting a strong potential for clinical application.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (MCF7, HeLa) revealed that the compound induced apoptosis through the mitochondrial pathway. The research team noted a reduction in cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Functional Group Analysis

Triazole vs. Thioether linkages in both classes enhance solubility and enable redox-mediated interactions in biological systems .

Pyrazole Substitutions :

- The 3-methoxy-1-methylpyrazole group in the target compound may confer greater steric hindrance and electron-donating effects compared to phenyl or benzothiazole substituents (e.g., ), possibly influencing target binding .

Piperidine vs. Piperazine Rings :

Research Findings and Pharmacological Implications

- Antiproliferative Activity : Compounds with triazole-thioether cores (e.g., ) show moderate activity against cancer cell lines (IC₅₀: 10–50 μM). The target’s pyrazole and piperidine groups may enhance selectivity for kinase targets .

- Synthetic Feasibility : The target’s synthesis likely parallels methods in and , involving thiol coupling under basic conditions .

- Molecular Modeling : Pyrazole-containing analogues (e.g., ) exhibit favorable binding to thioredoxin reductase, suggesting the target may share similar mechanisms .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.